![molecular formula C10H17N3 B1490374 2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine CAS No. 2091200-77-8](/img/structure/B1490374.png)
2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine
Vue d'ensemble
Description
“2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1489606-52-1 . It has a molecular weight of 151.21 . The compound is also known by other names such as “2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-aMine” and "2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine" .
Molecular Structure Analysis
The Inchi Code for this compound is “1S/C8H13N3/c1-2-11-8(9)6-4-3-5-7(6)10-11/h2-5,9H2,1H3” and the Inchi Key is "JCSTZHRHGHKPAO-UHFFFAOYSA-N" . This provides a unique identifier for the compound and can be used to generate its molecular structure.
Applications De Recherche Scientifique
Catalysis and Polymerization
One significant application involves the use of pyrazolylamine ligands in catalyzing the oligomerization or polymerization of ethylene. Research demonstrates that different pyrazolylamine ligands, when activated with aluminum co-catalysts and nickel complexes, can catalyze the formation of various polyethylene types, including high molecular weight linear high-density polyethylene. This process's efficiency depends on the co-catalyst and solvent used, showcasing the compound's potential in polymer science and engineering (Obuah et al., 2014).
Copolymerization of CO2 and Cyclohexene Oxide
The compound has also been explored in the copolymerization of CO2 and cyclohexene oxide to produce poly(cyclohexene carbonate), indicating its role in creating sustainable and environmentally friendly polymers. This application is crucial for advancing green chemistry, as it provides a method to utilize CO2, a greenhouse gas, as a raw material (Matiwane et al., 2020).
Anticancer Agents
Another area of application is in the development of anticancer agents. Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some of these compounds exhibited significant cytotoxicity, suggesting potential as anticancer agents. This area of research is particularly promising for developing new treatments and understanding cancer biology at the molecular level (Alam et al., 2018).
Antimicrobial Activity
Additionally, the synthesis of new derivatives has been linked to antimicrobial activities. Studies involving the synthesis of certain pyrazole-containing compounds have indicated their effectiveness against common pathogenic bacteria, offering insights into new pathways for developing antibacterial and antifungal agents. This research contributes to the ongoing search for new antimicrobial compounds in response to rising antibiotic resistance (Asif et al., 2021).
Propriétés
IUPAC Name |
2-(2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-13-10(6-7-11)8-4-3-5-9(8)12-13/h2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOALUPNZCWJMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCC2=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



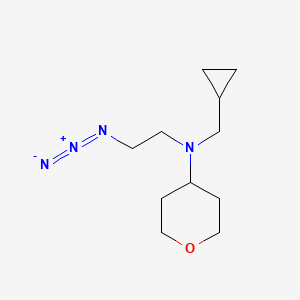

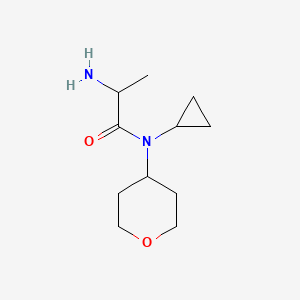
![2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1490294.png)
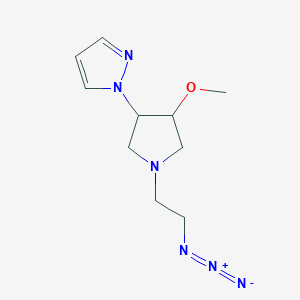
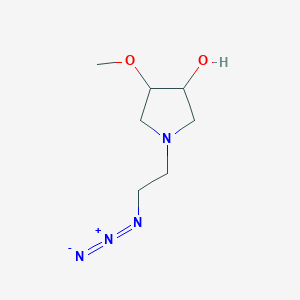
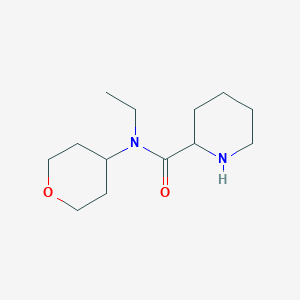





![2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490310.png)
![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490312.png)